N1-cyclopropyl-N2-(1-hydroxy-2-methylpropan-2-yl)oxalamide is a chemical compound with the molecular formula and a molecular weight of approximately 200.238 g/mol. This compound belongs to the class of oxalamides, which are derivatives of oxalic acid and amides. It is characterized by the presence of a cyclopropyl group and a hydroxy-substituted branched alkyl chain, contributing to its unique chemical properties and potential applications in scientific research.
The synthesis of N1-cyclopropyl-N2-(1-hydroxy-2-methylpropan-2-yl)oxalamide typically involves several key steps:
The specific reagents and conditions for each reaction step vary based on desired yields and purity levels. For example, oxidation reactions may utilize potassium permanganate or hydrogen peroxide, while reduction processes could involve sodium borohydride or lithium aluminum hydride.
N1-cyclopropyl-N2-(1-hydroxy-2-methylpropan-2-yl)oxalamide has a complex three-dimensional structure due to its cyclopropyl ring and oxalamide functional groups. The compound's structural representation can be described using various notations:
InChI=1S/C9H16N2O3/c1-9(2,5-12)11-8(14)7(13)10-6-3-4-6/h6,12H,3-5H2,1-2H3,(H,10,13)(H,11,14)
XMUIMLGZZZQNGM-UHFFFAOYSA-N
CC(C)(CO)NC(=O)C(=O)NC1CC1
The molecular weight is approximately 200.238 g/mol, with a molecular formula of . These characteristics suggest potential interactions with biological systems and other chemical entities.
N1-cyclopropyl-N2-(1-hydroxy-2-methylpropan-2-yl)oxalamide can participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in organic synthesis and pharmaceutical research.
The mechanism of action for N1-cyclopropyl-N2-(1-hydroxy-2-methylpropan-2-yl)oxalamide involves interactions at the molecular level that can influence biological pathways. While specific mechanisms remain under investigation, it is hypothesized that the compound may interact with enzyme systems or cellular receptors due to its unique structural features.
The physical properties of N1-cyclopropyl-N2-(1-hydroxy-2-methylpropan-2-yl)oxalamide include:
The chemical properties include:
Relevant analyses such as melting point determination and spectral studies (e.g., NMR, IR) provide insights into its stability and reactivity .
N1-cyclopropyl-N2-(1-hydroxy-2-methylpropan-2-yl)oxalamide has several significant applications in scientific research:
CAS No.: 6581-06-2
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.: 50815-87-7
CAS No.: 85252-29-5